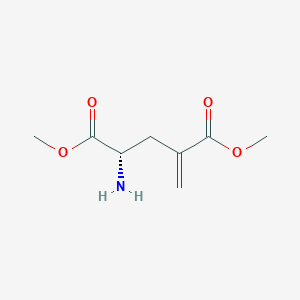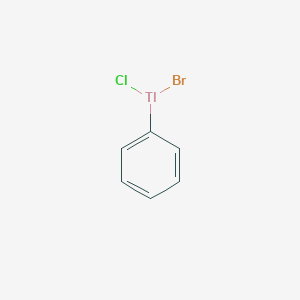
2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate is an organic compound that features both aromatic and sulfonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(Chloroacetyl)phenol with 4-methylbenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The chloroacetyl group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloroacetyl)phenol
- 4-Methylbenzenesulfonyl chloride
- 2-(Bromoacetyl)phenyl 4-methylbenzene-1-sulfonate
Uniqueness
2-(Chloroacetyl)phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of both chloroacetyl and sulfonate groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
61153-71-7 |
|---|---|
Formule moléculaire |
C15H13ClO4S |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
[2-(2-chloroacetyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13ClO4S/c1-11-6-8-12(9-7-11)21(18,19)20-15-5-3-2-4-13(15)14(17)10-16/h2-9H,10H2,1H3 |
Clé InChI |
CDZPVOCTHUIKCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)

![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)


![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)


